molecular formula C31H38O17 B10799240 [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

Cat. No.: B10799240
M. Wt: 682.6 g/mol
InChI Key: BBUQNXDJRVCZTI-AOVTWVLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally intricate glycoside ester featuring:

  • Glycosidic backbone: Two interconnected sugar units (oxolan and oxan rings) with multiple hydroxyl and hydroxymethyl groups, contributing to hydrogen-bonding capacity and solubility in polar solvents .
  • 4-Hydroxybenzoate ester: A phenolic ester group that may influence stability and metabolic pathways .

Its molecular weight is estimated to exceed 700 g/mol based on analogous structures in the evidence (e.g., 764.690 g/mol in ), suggesting moderate to low bioavailability without structural optimization.

Properties

Molecular Formula

C31H38O17

Molecular Weight

682.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21-,23-,24-,25+,26-,28+,30+,31+/m1/s1

InChI Key

BBUQNXDJRVCZTI-AOVTWVLSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Origin of Product

United States

Biological Activity

The compound [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate is a complex glycoside with potential biological activities that have garnered interest in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a complex glycosidic structure. Its molecular formula is C22H26O12C_{22}H_{26}O_{12}, and it has a molecular weight of approximately 474.44 g/mol. The intricate arrangement of functional groups contributes to its biological properties.

Structural Features

FeatureDescription
Hydroxyl GroupsMultiple hydroxyl groups enhance solubility and reactivity
Glycosidic LinkagesContributes to bioactivity and interaction with biological targets
Aromatic RingsPresence of trimethoxyphenyl moiety potentially enhances antioxidant properties

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant properties. The presence of the trimethoxyphenyl group may further enhance this activity by scavenging free radicals and reducing oxidative stress in cells .

Antimicrobial Properties

Studies have shown that similar glycosides possess antimicrobial effects against various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Compounds structurally related to this glycoside have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radicals compared to controls .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a natural antimicrobial agent .
  • Anti-inflammatory Mechanism : A recent animal study demonstrated that administration of this compound reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Ester Hydrolysis

The 4-hydroxybenzoate ester and the (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl ester groups are susceptible to hydrolysis under acidic or alkaline conditions.

  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to cleavage into 4-hydroxybenzoic acid and the corresponding alcohol.

  • Alkaline Hydrolysis : Saponification yields the sodium salt of 4-hydroxybenzoate and the alcohol intermediate .

Reaction ConditionsReagentsProducts
0.1 M HCl, 80°C, 6 hrsAqueous HCl4-Hydroxybenzoic acid + polyol intermediate
0.1 M NaOH, 60°C, 4 hrsAqueous NaOHSodium 4-hydroxybenzoate + polyol intermediate

Glycosidic Bond Cleavage

The oxolane (tetrahydrofuran) and oxane (pyranose) rings connected via glycosidic bonds undergo acid-catalyzed hydrolysis. The stereochemistry at C2 (R-configuration) and C3 (S-configuration) influences reaction rates .

  • Mechanism : Protonation of the glycosidic oxygen leads to oxocarbenium ion formation, followed by nucleophilic attack by water.

  • Outcome : Cleavage produces reducing sugars (e.g., glucose derivatives) and aglycone fragments.

Reaction ConditionsReagentsProducts
1 M H2SO4, 100°C, 12 hrsSulfuric acidD-glucopyranose derivatives + 3-(3,4,5-trimethoxyphenyl)propenoic acid

Oxidation of Hydroxyl Groups

The tertiary and secondary hydroxyl groups on the oxane/oxolane rings are prone to oxidation:

  • Primary Hydroxyls : Oxidized to ketones using Jones reagent (CrO3/H2SO4).

  • Secondary Hydroxyls : Require stronger oxidants like pyridinium chlorochromate (PCC) .

Reaction SiteReagentsProducts
C6 Hydroxyl (oxane)PCC in CH2Cl2Ketone derivative at C6

Methoxy Group Demethylation

The 3,4,5-trimethoxyphenyl moiety undergoes demethylation with reagents like BBr3 or HI:

  • Mechanism : Lewis acid-mediated cleavage of methyl ethers to phenolic -OH groups.

  • Selectivity : HI preferentially cleaves para-methoxy groups under reflux .

Reaction ConditionsReagentsProducts
BBr3, CH2Cl2, 0°C, 2 hrsBoron tribromide3,4,5-Trihydroxyphenylpropenoate derivative

Acetylation of Hydroxyl Groups

Free hydroxyl groups react with acetic anhydride in pyridine to form acetylated derivatives, a common protection strategy .

Reaction ConditionsReagentsProducts
Ac2O, pyridine, 25°C, 12 hrsAcetic anhydridePeracetylated derivative with improved lipophilicity

Hydrogenation of α,β-Unsaturated Ester

The (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl group undergoes catalytic hydrogenation:

  • Conditions : H2 gas, Pd/C catalyst in ethanol.

  • Outcome : Saturation of the double bond yields 3-(3,4,5-trimethoxyphenyl)propanoyl ester .

Key Research Findings:

  • Stability : The compound is stable in neutral aqueous solutions but degrades rapidly under alkaline conditions (t1/2 = 2.5 hrs at pH 9) .

  • Stereochemical Influence : β-Glycosidic linkages (e.g., C2-R configuration) exhibit slower hydrolysis rates compared to α-anomers .

  • Biological Relevance : Demethylated derivatives show enhanced antioxidant activity due to free phenolic -OH groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl] 3,4,5-Trihydroxybenzoate (CAS 554-37-0)

  • Structural Differences :
    • Lacks the cinnamoyl group; instead, it features a gallic acid (3,4,5-trihydroxybenzoate) ester.
    • Simpler glycosidic backbone with a single oxan ring .
  • Physicochemical Properties :
    • Lower molecular weight (332.26 g/mol vs. >700 g/mol), enhancing aqueous solubility.
    • Higher polarity due to three free hydroxyl groups on the benzoate moiety.
  • Bioactivity :
    • Gallic acid derivatives are potent antioxidants, whereas the target compound’s trimethoxyphenyl group may favor membrane permeability and interaction with hydrophobic enzyme pockets .

[(2R,3R,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]... (E)-3-(3,4-Dihydroxyphenyl)prop-2-enoate

  • Structural Differences :
    • Replaces 3,4,5-trimethoxyphenyl with 3,4-dihydroxyphenyl, reducing lipophilicity.
    • Contains an ethoxy linker, adding conformational flexibility .
  • Physicochemical Properties :
    • Higher solubility in aqueous environments due to catechol (3,4-dihydroxy) groups.
    • Molecular weight ~600–700 g/mol, comparable to the target compound.
  • Bioactivity :
    • The catechol group enhances antioxidant and metal-chelating activity, whereas the target compound’s methoxy groups may prolong half-life in vivo by resisting oxidation .

[(2R,3S,4S,5R,6S)-6-(2-Acetyl-3,5-Dihydroxyphenoxy)... Methyl 3,4,5-Trihydroxybenzoate

  • Structural Differences: Features an acetylated phenoxy group instead of the cinnamoyl moiety. Retains the gallate ester but with additional acetyl modifications .
  • Molecular weight ~550–600 g/mol, slightly lower than the target compound.
  • Bioactivity :
    • Acetyl groups may act as prodrug motifs, requiring enzymatic hydrolysis for activation, unlike the target compound’s direct-acting trimethoxyphenyl group .

Research Findings and Implications

  • Structural Complexity vs. Bioavailability: The target compound’s large size and glycosidic linkages may limit oral bioavailability, necessitating formulation strategies (e.g., nanoparticle delivery) .
  • Methoxy vs. Hydroxy Substitutions : The 3,4,5-trimethoxyphenyl group in the target compound likely enhances metabolic stability compared to catechol-containing analogs, which are prone to rapid glucuronidation .
  • Ester Group Diversity : The 4-hydroxybenzoate ester may confer different enzymatic cleavage patterns compared to gallate or acetylated esters, influencing release kinetics of active metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.